molecular formula C9H3ClF3NOS B12972143 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride CAS No. 55439-74-2

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride

Cat. No.: B12972143
CAS No.: 55439-74-2
M. Wt: 265.64 g/mol
InChI Key: UAEXQPPASWUITH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is a specialized acyl chloride derivative of the benzo[d]thiazole scaffold, featuring a trifluoromethyl (-CF₃) substituent at position 2 and a carbonyl chloride (-COCl) group at position 4. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its reactivity in nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances electron-withdrawing effects, improving stability and influencing regioselectivity in downstream reactions . Its synthesis typically involves the treatment of the corresponding carboxylic acid precursor (e.g., 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylic acid) with thionyl chloride (SOCl₂) under reflux conditions, a method analogous to the synthesis of structurally related thiazole carbonyl chlorides .

Properties

CAS No.

55439-74-2

Molecular Formula

C9H3ClF3NOS

Molecular Weight

265.64 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl chloride

InChI

InChI=1S/C9H3ClF3NOS/c10-7(15)4-1-2-5-6(3-4)16-8(14-5)9(11,12)13/h1-3H

InChI Key

UAEXQPPASWUITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields for Thiazole Formation

Entry Catalyst/Conditions Solvent Temperature Time Yield (%)
1 Ca(OTf)2/Bu4NPF6 (5/5 mol%) Toluene 120 °C 40 min 85
2 Ca(OTf)2/Bu4NPF6 (5/5 mol%) THF 90 °C 2 h 80
3 Ca(OTf)2/Bu4NPF6 (5/5 mol%) Acetonitrile 90 °C 5 h 60
4 p-TSA (5 mol%) Toluene 120 °C 6 h 58

Note: The optimal condition for thiazole formation with trifluoromethyl substitution was found to be entry 1, providing 85% yield in 40 minutes.

The 6-position functionalization often starts with the introduction of a carboxylic acid group via:

  • Directed lithiation at the 6-position of the benzo[d]thiazole ring using strong bases such as n-butyllithium at low temperatures (-78 °C) under inert atmosphere, followed by quenching with carbon dioxide to yield the 6-carboxylic acid derivative.
  • Alternatively, electrophilic substitution or metal-catalyzed carboxylation methods can be employed depending on the substrate availability.

Conversion of Carboxylic Acid to Acyl Chloride

The carboxylic acid at the 6-position is converted to the acyl chloride using classical chlorinating agents:

  • Thionyl chloride (SOCl2) is the reagent of choice, often added dropwise to a solution of the acid in anhydrous dichloromethane or other inert solvents at 0 °C to room temperature.
  • The reaction is typically stirred for 1–3 hours until completion, monitored by thin-layer chromatography (TLC).
  • The acyl chloride product is isolated by removal of excess SOCl2 and solvent under reduced pressure, often purified by recrystallization or chromatography.

Typical Reaction Conditions for Acyl Chloride Formation

Reagent Solvent Temperature Time Yield (%) Notes
SOCl2 (1.5 eq) DCM or CCl4 0 °C to rt 1–3 h 85–91 Dropwise addition, inert atmosphere
PCl5 or oxalyl chloride DCM or benzene 0 °C to reflux 2–4 h Moderate to high Alternative chlorinating agents

Representative Experimental Procedure

  • Preparation of 2-(Trifluoromethyl)benzo[d]thiazole-6-carboxylic acid:

    • Under argon atmosphere, benzo[d]thiazole bearing a trifluoromethyl group at the 2-position is dissolved in dry THF.
    • The solution is cooled to -78 °C, and n-butyllithium is added dropwise to lithiate the 6-position.
    • After stirring, dry CO2 gas is bubbled through the reaction mixture to carboxylate the lithiated intermediate.
    • The reaction is quenched with aqueous acid, and the product is extracted and purified.
  • Conversion to 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride:

    • The purified carboxylic acid is dissolved in anhydrous dichloromethane.
    • Thionyl chloride is added dropwise at 0 °C with stirring.
    • The mixture is allowed to warm to room temperature and stirred until completion.
    • Excess thionyl chloride and solvent are removed under reduced pressure.
    • The crude acyl chloride is purified by recrystallization or chromatography.

Analytical and Spectroscopic Data

  • The acyl chloride typically appears as a yellow to off-white solid.
  • Characteristic IR absorption bands include a strong carbonyl stretch near 1800 cm⁻¹ indicative of the acid chloride.
  • $$^{1}H$$ NMR shows aromatic proton signals consistent with substitution pattern; $$^{19}F$$ NMR confirms trifluoromethyl group.
  • Mass spectrometry confirms molecular ion consistent with the expected molecular weight.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Thiazole ring formation Ca(OTf)2/Bu4NPF6 catalyst, toluene, 120 °C, 40 min 85 Efficient trifluoromethyl thiazole synthesis
Directed lithiation & carboxylation n-BuLi, CO2, THF, -78 °C to rt 70–80 Selective 6-position carboxylation
Conversion to acyl chloride SOCl2, DCM, 0 °C to rt, 1–3 h 85–91 Standard acid chloride formation

Research Findings and Optimization Notes

  • The use of calcium triflate catalysts in toluene at elevated temperatures significantly improves the yield and reduces reaction time for the formation of trifluoromethyl-substituted benzo[d]thiazoles.
  • Lithiation at the 6-position is highly regioselective under low-temperature conditions, enabling efficient carboxylation without side reactions.
  • Thionyl chloride remains the reagent of choice for converting carboxylic acids to acyl chlorides due to its high efficiency and ease of removal.
  • Alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride can be used but may require longer reaction times or harsher conditions.
  • Purification by flash chromatography or recrystallization ensures high purity of the acyl chloride, critical for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

The synthesis of 2-(trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride can be achieved through various methods, including the condensation of 2-aminobenzenethiol with acyl chlorides. This approach has been highlighted for its efficiency and versatility in producing a range of benzothiazole derivatives, which are crucial in drug development .

Synthetic Pathways

  • Condensation Reactions : The reaction between 2-aminobenzenethiol and acyl chlorides under mild conditions yields benzothiazole compounds with diverse substituents .
  • Cyclization Methods : Alternative synthetic routes involve cyclization processes that utilize thioamides or carbon dioxide as raw materials, showcasing the compound's adaptability in synthetic chemistry .

Biological Activities

Benzothiazole derivatives, including 2-(trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride, have demonstrated a wide range of biological activities:

Antibacterial Properties

Recent studies have shown that benzothiazole compounds exhibit potent antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, a series of dual inhibitors targeting bacterial topoisomerases have been developed, showing low nanomolar inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The incorporation of trifluoromethyl groups into benzothiazole structures has been linked to enhanced bioactivity. Research indicates that these compounds can inhibit cancer cell proliferation and may serve as lead compounds for developing new anticancer therapies .

Material Science Applications

The unique properties of 2-(trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride extend to material science, where it is utilized in the development of advanced materials with specific functional characteristics:

Fluorinated Materials

Fluorinated compounds are known to enhance the stability and performance of materials used in electronics and coatings. The presence of trifluoromethyl groups can improve hydrophobicity and chemical resistance, making these materials suitable for various industrial applications .

Case Study 1: Antibacterial Development

A recent study focused on synthesizing a series of benzothiazole derivatives as dual inhibitors of bacterial topoisomerases. The lead compound exhibited excellent antibacterial activity against resistant strains, demonstrating the potential for clinical applications in treating infections caused by multidrug-resistant bacteria .

Case Study 2: Anticancer Research

Another investigation explored the anticancer properties of trifluoromethyl-substituted benzothiazoles. The results indicated significant cytotoxic effects on cancer cell lines, suggesting that these compounds could be further developed into effective cancer therapies .

Summary Table: Applications of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride

Application AreaDescriptionReferences
SynthesisEfficient production of diverse benzothiazole derivatives
Antibacterial ActivityPotent inhibitors against Gram-positive and Gram-negative bacteria
Anticancer PotentialInhibition of cancer cell proliferation; potential for drug development
Material ScienceEnhanced stability and performance in industrial applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA.

    Chemical Reactions: The carbonyl chloride group is highly reactive, allowing the compound to participate in various nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the carbonyl chloride site compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in analogs .
  • Ring System Differences : Benzo[d]thiazole derivatives (target compound and 2-chloro-6-methoxy analog) exhibit greater aromatic stability and steric bulk than simpler thiazole systems (e.g., 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride), influencing solubility and reactivity in cross-coupling reactions .

Comparative Insights :

  • Reactivity Hierarchy : The target compound’s -COCl group is more electrophilic than the -CH₂Cl group in 2-(chloromethyl)benzo[d]thiazole, enabling faster amide bond formation .
  • Biological Relevance: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it preferable in pharmacokinetic optimization .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound exhibits a strong C=O stretch at ~1770 cm⁻¹ (carbonyl chloride) and C-F stretches at ~1150–1250 cm⁻¹, distinguishing it from methoxy or methyl-substituted analogs .
  • ¹H NMR : The absence of aromatic protons adjacent to the -CF₃ group (due to deshielding) contrasts with the methoxy-substituted analog, which shows a singlet for -OCH₃ at δ ~3.8 ppm .

Biological Activity

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a trifluoromethyl group and a carbonyl chloride substituent, which are crucial for its biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including 2-(trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride.

  • Mechanism of Action : The compound exhibits inhibition against bacterial gyrase, an essential enzyme for bacterial DNA replication. In vitro tests have shown that it possesses moderate to good activity against various Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: MIC = 4 μg/mL
    • K. pneumoniae: MIC = 2 μg/mL
    • P. aeruginosa: MIC = 8 μg/mL
    • A. baumannii: MIC = 0.5 μg/mL .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively.

  • Cell Lines Tested : Compounds similar to 2-(trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride were evaluated against various cancer cell lines, including A-549 (lung cancer) and HCT-8 (colon cancer).
  • Results : Some derivatives exhibited significant cytotoxicity with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin. For instance, compounds showed IC50 values around 1.61 µg/mL against specific cancer cell lines .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated.

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to conventional anti-inflammatory drugs .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of several benzothiazole derivatives, including the target compound. The results indicated that modifications on the thiazole ring significantly influenced antimicrobial potency, suggesting structure-activity relationships (SAR) critical for optimizing effectiveness .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG2 liver cells, derivatives of the compound showed low toxicity profiles (IC50 > 100 μM), indicating a favorable safety margin for further development .
  • In Vivo Studies : Animal models demonstrated that certain benzothiazole derivatives exhibit promising antibacterial activity in vivo, supporting their potential for therapeutic applications against resistant bacterial strains .

Data Summary Table

Activity Target Organisms/Cell Lines MIC/IC50 Values References
AntibacterialE. coli, K. pneumoniae4 μg/mL / 2 μg/mL
P. aeruginosa, A. baumannii8 μg/mL / 0.5 μg/mL
AnticancerA-549, HCT-8<1.61 µg/mL
Anti-inflammatoryTNF-α, IL-6Effective inhibition

Q & A

Q. Validation Methods :

  • Isotopic labeling (¹³C/²H) tracks bond formation in kinetic studies.
  • Computational modeling (e.g., Fukui indices) predicts reactive sites .

Advanced: How can computational methods predict biological activity or degradation pathways?

Methodological Answer:

  • Molecular docking : Screens against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. A 2021 study linked benzo[d]thiazole derivatives’ activity to binding affinity with bacterial DNA gyrase .
  • QSAR models : Correlate logP, polar surface area, and IC₅₀ values for cytotoxicity prediction.
  • Degradation studies : DFT calculates bond dissociation energies (BDEs) to predict hydrolysis or photolysis pathways .

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